molecular formula C24H34N4O8 B11076714 3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]

3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]

Cat. No.: B11076714
M. Wt: 506.5 g/mol
InChI Key: AEVFLAOTVOCDSK-UHFFFAOYSA-N
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Description

3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] is a complex organic compound characterized by its unique structure, which includes a hexane backbone, diimino groups, and nitrophenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] typically involves a multi-step process. One common method is the Michael addition-elimination reaction. This involves the reaction of a dibromo compound with hexanediamine in the presence of a base such as triethylamine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol] apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its nitrophenoxy substituents, in particular, provide distinct reactivity and interaction profiles compared to other compounds with different substituents.

Properties

Molecular Formula

C24H34N4O8

Molecular Weight

506.5 g/mol

IUPAC Name

1-[6-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]hexylamino]-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C24H34N4O8/c29-21(17-35-23-9-5-19(6-10-23)27(31)32)15-25-13-3-1-2-4-14-26-16-22(30)18-36-24-11-7-20(8-12-24)28(33)34/h5-12,21-22,25-26,29-30H,1-4,13-18H2

InChI Key

AEVFLAOTVOCDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CNCCCCCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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